

Structural Elucidation and Validation of 4-Chloro-2-methoxy-L-phenylalanine

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-L-phenylalanine

Cat. No.: B8178879

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A Multi-Modal Analytical Approach for Drug Discovery Applications

Executive Summary & Strategic Imperative

In the development of peptidomimetics and chiral APIs, **4-Chloro-2-methoxy-L-phenylalanine** represents a high-value scaffold.^[1] The ortho-methoxy group introduces specific steric constraints that rigidify peptide backbones, while the para-chloro substituent modulates lipophilicity and metabolic stability.

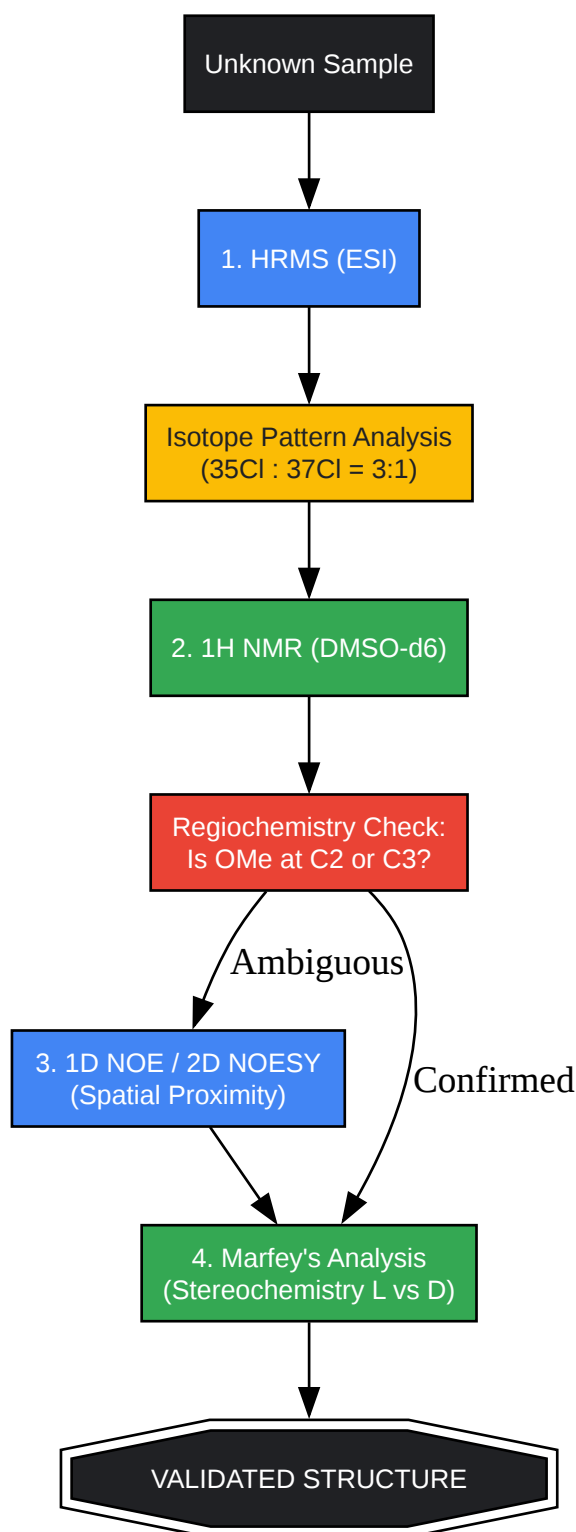
However, the synthesis of this molecule is prone to two critical failure modes:

- **Regioisomerism:** Electrophilic aromatic substitution or enzymatic precursors often yield mixtures of the 2-methoxy and 3-methoxy isomers.
- **Racemization:** The harsh conditions required for chlorination or methoxylation can compromise the enantiomeric purity of the L-center (
-carbon).

This guide provides a self-validating workflow to definitively confirm the structure, ensuring that the material entering your biological assays is chemically and optically pure.

The Elucidation Logic Flow

We do not rely on a single data point. We construct a "convergence of evidence." The following logic map dictates the experimental sequence required to reject all false positives.



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Figure 1: The decision matrix for structural validation. Note that Mass Spectrometry confirms the composition, but NMR and Chiral Chromatography are required to confirm connectivity and

configuration.

Mass Spectrometry: The Chlorine Fingerprint

Before assessing connectivity, we must confirm the elemental composition. Chlorine provides a unique isotopic signature that serves as an internal standard for validity.

- Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode.^[1]
- Target Ion:
- The Diagnostic Criteria: Natural chlorine exists as ^{35}Cl (75.77%) and ^{37}Cl (24.23%). A pure monochlorinated compound must exhibit a mass spectrum where the

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(24.23%). A pure monochlorinated compound must exhibit a mass spectrum where the

and

peaks appear in a 3:1 intensity ratio.^{[2][3]}

Isotope	Abundance	Interpretation
M (ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">)	100% (Base)	Calculated Exact Mass (approx. 229.05 Da)
M+2 (ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">)	~33%	If this peak is <20% or >40%, the sample is contaminated or not chlorinated.

“

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Critical Check: If the

peak is 1:1, you have likely substituted with Bromine. If the pattern is complex (9:6:1), you have accidental dichlorination.

NMR Spectroscopy: Solving the Regiochemistry

This is the most challenging step. Distinguishing the 2-methoxy isomer from the 3-methoxy isomer requires analyzing the coupling constants (ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">

) and Nuclear Overhauser Effect (NOE).

The ^1H NMR Logic (DMSO- d_6)[1]

Solvent selection is critical. DMSO- d_6 is preferred over

or

because it slows the exchange of the ammonium protons (if analyzing the zwitterion or salt), allowing you to see the amide/amine signals, and it resolves the aromatic region distinctly.

Expected Aromatic Signals (1,2,4-Substitution Pattern): In the 4-Chloro-2-methoxy isomer, the protons are located at positions 3, 5, and 6.[1]

- H3 (The Isolated Proton):
 - Position: Between the Methoxy (C2) and Chlorine (C4).[1][4]
 - Multiplicity: Singlet (s) or very fine doublet (Hz).

- Shift:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

ppm.

- H5 and H6 (The Ortho Pair):

- H5: Ortho to Cl, Meta to H3. Appears as a Doublet of Doublets (dd) or broad Doublet (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Hz).

- H6: Ortho to the alkyl sidechain. Appears as a Doublet (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Hz).

The "Smoking Gun": NOE Analysis

To definitively prove the Methoxy group is at position 2 (ortho to the alanine side chain) and not position 3, you must perform a 1D-NOE difference experiment or 2D-NOESY.[\[1\]](#)

- Irradiate: The Methoxy singlet (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

ppm).

- Observe:

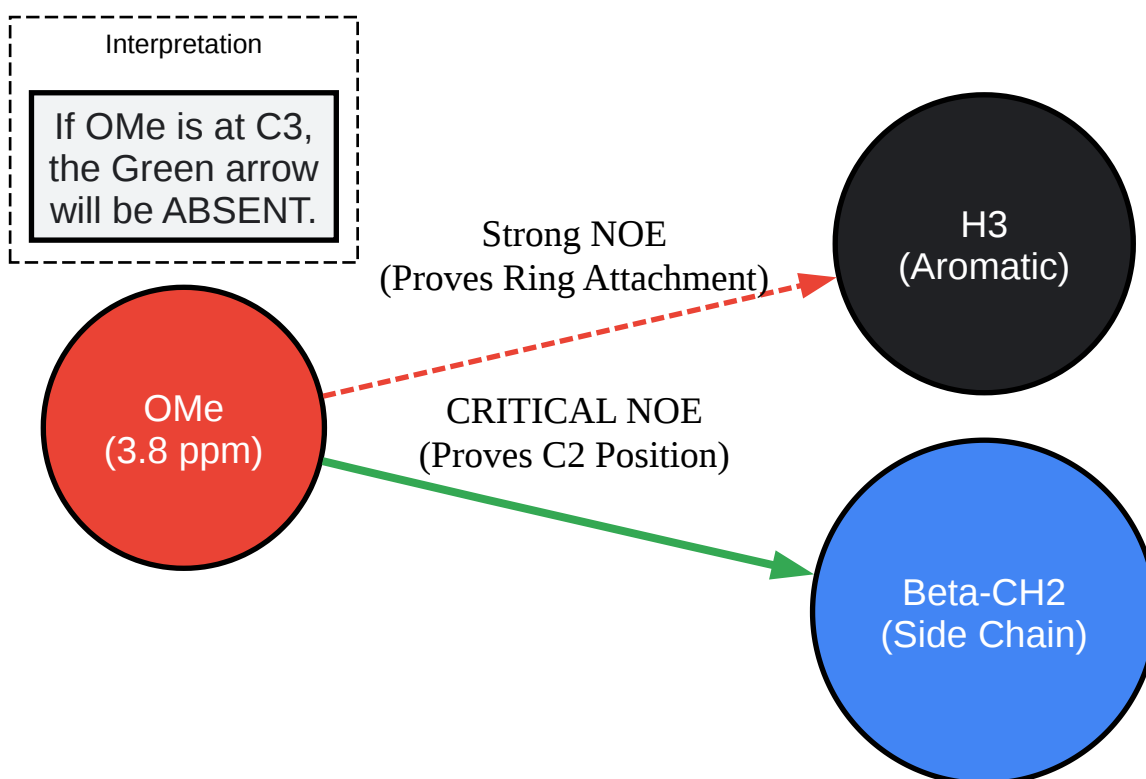
- Signal A: Enhancement of the aromatic H3 singlet (confirms OMe is attached to the ring).
- Signal B (The Proof): Enhancement of the

-protons of the alanine side chain (

ppm).

Interpretation:

- If OMe is at C2, it is spatially close to the side chain (C1).[1] Strong NOE observed.
- If OMe is at C3, it is too distant from the side chain. No NOE to -protons.



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Figure 2: NOE Correlation Map. The interaction between the methoxy group and the beta-methylene protons is the definitive proof of the 2-position regiochemistry.

Stereochemical Validation: Marfey's Method[6]

Optical rotation (ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">

) is unreliable for novel amino acid derivatives due to solvent and concentration dependence. The industry standard for absolute configuration (L vs D) is Marfey's Method [1].[1]

This method derivatizes the amino acid with L-FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), creating diastereomers that separate easily on a standard C18 HPLC column.[1]

The Protocol

- Derivatization:
 - Dissolve 50 µg of your sample in 100 µL water (or bicarbonate buffer).[1]
 - Add 200 µL of 1% L-FDAA in acetone.
 - Add 40 µL of 1M
 - Heat at 40°C for 1 hour.
 - Quench with 40 µL of 1M HCl.
- Standard Preparation:
 - Repeat the process with authentic L-Phenylalanine and D-Phenylalanine (or synthesized racemic 4-Cl-2-OMe-Phe if available) to establish reference retention times.
- LC-MS Analysis:
 - Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).[1]
 - Eluent: Gradient of Acetonitrile/Water (+0.1% Formic Acid).[1][5]
 - Detection: UV at 340 nm (Marfey's reagent absorbs strongly here) and MS (SIM mode for derivatized mass).[1]

Data Interpretation[2][3][8][9][10][11]

Because the derivatizing agent (L-FDAA) is chiral:

- L-L Diastereomer: (L-FDAA + Your L-Amino Acid)

Elutes Earlier.

- L-D Diastereomer: (L-FDAA + D-Amino Acid impurity) ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">

Elutes Later.

Note: This elution order (L before D) is typical for hydrophobic amino acids on C18 columns but should always be confirmed with standards.

Summary of Analytical Specifications

Parameter	Specification	Method
Identity	Exact Mass matches Calc.	HRMS (ESI+)
Isotopes	35Cl/37Cl ratio	HRMS
	3.0	
Regiochemistry	NOE between OMe and -CH2	1D-NOE / NOESY
Connectivity	H3 (s), H5 (d), H6 (d) pattern	1H NMR (DMSO-d6)
Chirality	ee > 98% (L-isomer)	Marfey's Method (HPLC)

References

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